Cyclopentyl 2-aminoacetate hydrochloride
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Overview
Description
Cyclopentyl 2-aminoacetate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.64 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl 2-aminoacetate hydrochloride can be synthesized through various synthetic routes. One common method involves the esterification of cyclopentanol with glycine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically requires an inert atmosphere and is conducted at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 2-aminoacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentyl 2-aminoacetate.
Reduction: Reduction reactions can convert it into cyclopentyl 2-aminoethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are commonly employed.
Major Products Formed
Oxidation: Cyclopentyl 2-aminoacetate.
Reduction: Cyclopentyl 2-aminoethanol.
Substitution: Various substituted cyclopentyl derivatives.
Scientific Research Applications
Cyclopentyl 2-aminoacetate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopentyl 2-aminoacetate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of various products. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl 2-aminoethanol
- Cyclopentyl 2-aminoacetate
- Cyclopentyl 2-aminoacetamide
Uniqueness
Cyclopentyl 2-aminoacetate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers advantages in terms of solubility, ease of handling, and versatility in various chemical reactions .
Properties
IUPAC Name |
cyclopentyl 2-aminoacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-5-7(9)10-6-3-1-2-4-6;/h6H,1-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCLAMZGYRXPRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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